4-(cyclobutylamino)-2-(1H-indazol-5-ylamino)pyrimidine-5-carboxamide
Description
4-(Cyclobutylamino)-2-(1H-indazol-5-ylamino)pyrimidine-5-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a cyclobutylamino group and an indazolylamino group, making it a valuable candidate for research in chemistry, biology, and medicine.
Properties
Molecular Formula |
C16H17N7O |
|---|---|
Molecular Weight |
323.35 g/mol |
IUPAC Name |
4-(cyclobutylamino)-2-(1H-indazol-5-ylamino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C16H17N7O/c17-14(24)12-8-18-16(22-15(12)20-10-2-1-3-10)21-11-4-5-13-9(6-11)7-19-23-13/h4-8,10H,1-3H2,(H2,17,24)(H,19,23)(H2,18,20,21,22) |
InChI Key |
JOKTTWMHGPTPFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=NC(=NC=C2C(=O)N)NC3=CC4=C(C=C3)NN=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(cyclobutylamino)-2-(1H-indazol-5-ylamino)pyrimidine-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common approach is the reaction of cyclobutylamine with an appropriate indazole derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated systems to ensure consistency and efficiency. The choice of reagents and reaction conditions would be optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles and appropriate solvents.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(cyclobutylamino)-2-(1H-indazol-5-ylamino)pyrimidine-5-carboxamide can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its potential as a pharmacological agent is being explored in various studies.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic applications, including the treatment of diseases such as cancer and inflammatory disorders.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its versatility and reactivity make it suitable for various applications, including the creation of novel polymers and coatings.
Mechanism of Action
The mechanism by which 4-(cyclobutylamino)-2-(1H-indazol-5-ylamino)pyrimidine-5-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
4-(Cyclobutylamino)benzonitrile: This compound shares the cyclobutylamino group but differs in the aromatic ring structure.
4-(Cyclobutylamino)-2-(methylsulfanyl)pyrimidine-5-carboxamide: Similar to the target compound but with a methylsulfanyl group instead of the indazolylamino group.
Uniqueness: 4-(Cyclobutylamino)-2-(1H-indazol-5-ylamino)pyrimidine-5-carboxamide stands out due to its combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological interactions, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
